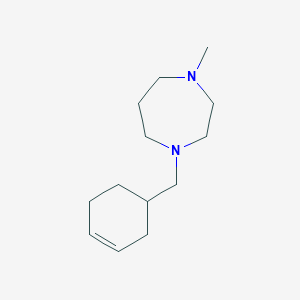![molecular formula C23H17Cl2N3O4 B5219368 2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5219368.png)
2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone is a synthetic organic compound that has been widely used in scientific research. It belongs to the class of quinazolinone derivatives and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone involves the inhibition of PARP enzyme activity. PARP is involved in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. This mechanism has been studied extensively in cancer cells, and PARP inhibitors have shown potential in cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and enhance the immune response. It has also been studied for its potential in neuroprotection, as it has been found to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone in lab experiments include its high potency, specificity, and selectivity for PARP inhibition. It has also been found to have low toxicity and good pharmacokinetic properties. However, its limitations include its relatively low solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for the research on 2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone. One direction is the further development of PARP inhibitors for cancer treatment, as they have shown promising results in clinical trials. Another direction is the study of its potential in neuroprotection and other diseases involving oxidative stress and inflammation. Additionally, the synthesis of new derivatives of this compound with improved properties and selectivity for PARP inhibition is an area of future research.
合成法
The synthesis of 2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone involves the reaction of 2,4-dichloroaniline with 4-nitrophenylacetic acid to form the intermediate product, which is then reacted with propylene oxide to form the final product. The reaction is carried out under specific conditions of temperature, pressure, and solvent. The yield of the final product is around 60-70%.
科学的研究の応用
2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone has been extensively used in scientific research for its various properties. It has been found to be a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. PARP inhibitors have been studied for their potential in cancer treatment, and this compound has shown promising results in this regard.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O4/c24-15-6-11-18(20(25)14-15)22-26-21-5-2-1-4-19(21)23(29)27(22)12-3-13-32-17-9-7-16(8-10-17)28(30)31/h1-2,4-11,14H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSKRDCKBAQPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CCCOC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




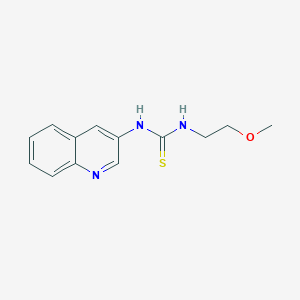
![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)
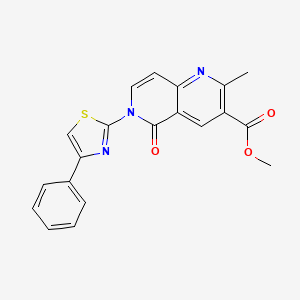
![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)
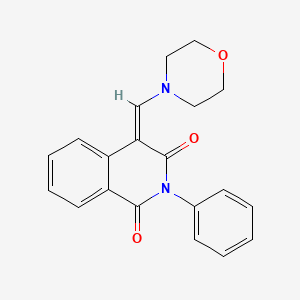
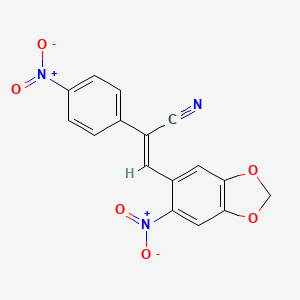
![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)
![1,1'-methylenebis{3-[2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5219359.png)

![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)
